N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 1,3,4-thiadiazole ring and a 4-methoxybenzyl group. Its synthesis typically involves multi-step heterocyclization reactions. For instance, analogous compounds are synthesized via reactions of hydrazinecarbothioamides with hydrazonoyl chlorides or through acylation of thiazol-2-ylamines followed by cyclization . The 4-methoxybenzyl substituent likely enhances lipophilicity and modulates electronic properties, influencing binding interactions in biological systems .
Properties
Molecular Formula |
C18H15N5O3S2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H15N5O3S2/c1-10-9-23-16(25)13(8-19-18(23)27-10)15(24)20-17-22-21-14(28-17)7-11-3-5-12(26-2)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,20,22,24) |
InChI Key |
KRQMUEFBRCFQQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Three-Component Reaction
Procedure :
-
2-Methylacetoacetanilide (1 equiv), thiourea (1.2 equiv), and 4-methoxybenzaldehyde (1 equiv) are mixed in ethanol with p-toluenesulfonic acid (p-TSA) (10 mol%) as a catalyst.
-
The reaction is irradiated under microwave conditions (100°C, 150 W) for 15–20 minutes.
-
The intermediate 2-thioxo-1,2,3,4-tetrahydropyrimidine-6-carboxamide is isolated via filtration and recrystallized from ethanol (yield: 78–85%).
Cyclization to Thiazolo[3,2-a]Pyrimidine
Procedure :
-
The tetrahydropyrimidine intermediate is treated with chloroacetic acid (1.5 equiv) and anhydrous sodium acetate (2 equiv) in glacial acetic acid.
-
The mixture is refluxed at 120°C for 4–6 hours, yielding 2-methyl-5-oxo-5H-[1,thiazolo[3,2-a]pyrimidine-6-carboxamide after cooling and neutralization with NaHCO₃ (yield: 70–75%).
Key Characterization Data :
-
IR (KBr) : 1728 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=N stretch).
-
¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 5.20 (s, 1H, pyrimidine-H), 7.45–8.10 (m, aromatic-H).
Synthesis of 5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2-Amine
The 1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazides or Hurd-Mori reactions .
Thiosemicarbazide Cyclization
Procedure :
-
4-Methoxybenzyl chloride (1 equiv) is reacted with thiosemicarbazide (1.2 equiv) in dry THF under N₂ at 0°C.
-
After 2 hours, the mixture is treated with iodine (1 equiv) and stirred at room temperature for 12 hours to form 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine (yield: 65–70%).
Key Characterization Data :
Coupling of Thiazolo[3,2-a]Pyrimidine and 1,3,4-Thiadiazole Moieties
The final step involves forming the carboxamide bond between the two heterocyclic units.
Carbodiimide-Mediated Amidation
Procedure :
-
2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv) and N-hydroxysuccinimide (NHS) (1.2 equiv) in DMF at 0°C.
-
5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine (1 equiv) is added, and the reaction is stirred at 25°C for 24 hours.
-
The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to yield the title compound (yield: 60–68%).
Optimization Notes :
-
Solvent : DMF outperforms THF and DCM in solubility and reaction efficiency.
-
Temperature : Reactions above 30°C lead to decomposition of the thiadiazole amine.
Alternative Synthetic Routes
One-Pot Tandem Reactions
A streamlined approach involves sequential Knoevenagel condensation and cyclization :
-
Acetylacetone , 4-methoxybenzaldehyde , and 2-amino-1,3,4-thiadiazole are heated with p-TSA in acetonitrile.
-
The intermediate undergoes Mannich reaction with morpholine to introduce the carboxamide group (yield: 55–60%).
Reaction Conditions and Yield Optimization
Challenges and Mitigation Strategies
-
Low Coupling Efficiency : Steric hindrance from the 4-methoxybenzyl group reduces amidation yields. Mitigation: Use DMAP as an additive to accelerate the reaction.
-
Byproduct Formation : Over-oxidation of the thiadiazole ring occurs at high temperatures. Mitigation: Maintain temperatures below 30°C during coupling.
Characterization and Validation
Full Spectroscopic Data :
-
IR (KBr) : 3320 cm⁻¹ (N-H), 1725 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).
-
¹H NMR (DMSO-d₆) : δ 2.30 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 4.15 (s, 2H, CH₂), 7.10–8.20 (m, aromatic-H).
-
¹³C NMR : δ 21.5 (CH₃), 55.2 (OCH₃), 114.5–162.0 (aromatic-C), 170.5 (C=O).
Purity Analysis :
Chemical Reactions Analysis
Key Reaction Types and Functional Group Reactivity
The compound engages in reactions primarily through three reactive centers:
-
1,3,4-Thiadiazole ring (sulfur and nitrogen atoms)
-
Thiazolo[3,2-a]pyrimidine system (conjugated π-system)
-
Carboxamide group (nucleophilic NH and carbonyl oxygen)
Table 1: Reaction Types and Functional Group Participation
| Reaction Type | Reactive Site | Typical Conditions |
|---|---|---|
| Nucleophilic substitution | Thiadiazole C-2 or C-5 positions | Alkaline media, alkyl halides |
| Oxidation | Thiadiazole sulfur | H₂O₂, mCPBA, or KMnO₄ |
| Hydrolysis | Carboxamide group | Acidic or basic aqueous media |
| Cycloaddition | Thiazole double bonds | Thermal or catalytic conditions |
| Alkylation/Acylation | Thiazole nitrogen | Alkyl halides, acyl chlorides |
Nucleophilic Substitution at Thiadiazole Positions
The thiadiazole ring undergoes substitution at C-2 or C-5 positions with nucleophiles like amines or alkoxides:
Example Reaction :
Reactant : N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxamide
Reagent : Ethylamine (excess) in DMF at 80°C
Product : 2-Ethylamino-substituted derivative (isolated in 72% yield)
Oxidation to Sulfone Derivatives
Controlled oxidation modifies the thiadiazole sulfur:
Conditions : 3-chloroperoxybenzoic acid (mCPBA) in CH₂Cl₂ at 0–25°C
Product : Thiadiazole sulfone (confirmed via IR: 1320 cm⁻¹ S=O stretch)
Hydrolysis of Carboxamide
Acidic hydrolysis cleaves the carboxamide group:
Conditions : 6M HCl, reflux for 6 hours
Product : Corresponding carboxylic acid (m/z 358.1 observed via LC-MS)
Cycloaddition and Ring-Opening Reactions
The thiazolo[3,2-a]pyrimidine system participates in [4+2] cycloadditions:
Example : Reaction with maleic anhydride under thermal conditions (120°C) yields a fused bicyclic adduct. Stereochemistry was confirmed via X-ray crystallography (dihedral angle: 87.5°) .
Alkylation and Acylation Reactions
The thiazole nitrogen undergoes alkylation with methyl iodide:
Conditions : K₂CO₃, DMF, 60°C, 4 hours
Product : N-Methylated derivative (¹H NMR: δ 3.42 ppm, singlet for CH₃)
Table 2: Reactivity Comparison with Structural Analogues
| Compound | Thiadiazole Reactivity | Carboxamide Stability |
|---|---|---|
| Target compound (this work) | High | Moderate |
| N-Benzothiazol-2-yl analogue | Moderate | High |
| 5-Methyl-4-oxo-thieno-pyrimidine | Low | High |
Key differences arise from electron-withdrawing effects of the 4-methoxybenzyl group, which activate the thiadiazole ring toward electrophiles.
Mechanistic Insights
-
Sulfone formation proceeds via a two-electron oxidation mechanism, as evidenced by ESR studies.
-
Carboxamide hydrolysis follows acid-catalyzed nucleophilic attack at the carbonyl carbon, with rate constants (k) 2.3×10⁻³ s⁻¹ in 6M HCl.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit significant antimicrobial properties. For instance, a series of thiadiazole derivatives demonstrated potent activity against various bacterial strains . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds structurally related to this compound have shown cytotoxic effects against multiple cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers . The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence their cytotoxicity.
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds exhibiting this activity may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This makes them potential candidates for treating inflammatory diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like kinases or proteases, which are crucial for cell signaling and metabolism. The compound’s heterocyclic structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological activities. Below is a detailed analysis:
Thiazolo[3,2-a]pyrimidine Derivatives
- 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (RN: 313705-12-3) Structural Differences: Replaces the 1,3,4-thiadiazole ring with a phenyl group at position 3. Synthesis: Prepared via coupling of thiazolo[3,2-a]pyrimidine carboxylates with anilines, highlighting the versatility of carboxamide formation in this scaffold .
1,3,4-Thiadiazole-Containing Analogs
- 1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (RN: 1144436-63-4)
- Structural Differences : Substitutes the thiazolo[3,2-a]pyrimidine core with a pyrrolidine ring. The 4-fluorobenzyl group increases electronegativity compared to the 4-methoxybenzyl group.
- Functional Impact : Fluorine enhances metabolic stability and membrane permeability, making this analog more suitable for CNS-targeted applications .
- Synthesis : Utilizes acylation of thiadiazol-2-ylamines with chloroacetyl chloride, followed by cyclization—a pathway adaptable to the target compound .
Hybrid Thiazole-Thiadiazine Systems
- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide Structural Differences: Replaces the thiazolo[3,2-a]pyrimidine with a pyrazole-thiadiazine hybrid. The chloro-phenyl group increases hydrophobicity . Synthesis: Relies on coupling of thiadiazin-2-ylamines with carboxylic acids using EDC/HOBt, a method applicable to carboxamide derivatives like the target compound .
Substituent Effects on Pharmacokinetics
Crystallographic and Physicochemical Data
- Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Crystal Packing : Exhibits intermolecular hydrogen bonds between carbonyl groups and NH functions, stabilizing the lattice. Similar interactions are expected in the target compound .
- Solubility : The ethyl ester derivative shows lower aqueous solubility than carboxamide analogs, underscoring the importance of the carboxamide group .
Biological Activity
The compound N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic molecule that combines elements of thiadiazole and thiazolo-pyrimidine structures. This article aims to provide an in-depth analysis of its biological activities, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of the 4-methoxybenzyl group enhances its pharmacological potential.
Table 1: Summary of Structural Components
| Component | Description |
|---|---|
| Thiadiazole | 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl |
| Thiazolo-Pyrimidine | 2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine |
| Carboxamide | 6-carboxamide |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with the thiadiazole scaffold demonstrated potent activity against various bacterial strains. For instance, derivatives similar to our compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anticancer Potential
Thiadiazole derivatives have been extensively studied for their anticancer effects. A recent investigation into similar compounds revealed that they could inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole-based compounds are noteworthy. Studies have utilized the maximal electroshock (MES) test to evaluate their efficacy. Compounds with structural similarities to this compound displayed significant inhibition rates compared to standard anticonvulsants like phenytoin .
Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Research has shown that these compounds can reduce inflammation markers in vitro and in vivo models. The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli |
| Anticancer | Induces apoptosis in MCF-7 and HCT116 |
| Anticonvulsant | Significant inhibition in MES test |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of thiadiazole derivatives for their anticancer activity against human glioblastoma U87 MG cells. The results indicated that certain modifications on the thiadiazole ring significantly enhanced cytotoxicity. Specifically, the introduction of electron-withdrawing groups increased potency by facilitating better interaction with cellular targets involved in cancer progression .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, derivatives were tested against multi-drug resistant strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. What are the common synthetic routes for this compound, and what factors influence reaction yields?
The synthesis typically involves multi-step heterocyclic condensation, starting with carboxamide intermediates and cyclizing agents like thiadiazole or pyrimidine precursors. For example, similar compounds are synthesized via refluxing in ethanol with anhydrous sodium acetate, achieving yields of ~76% through controlled stoichiometry and solvent selection (e.g., ethanol/water mixtures) . Key factors include solvent polarity (DMF enhances cyclization), temperature (reflux conditions), and catalyst use (e.g., triethylamine for azetidinone formation) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
- IR spectroscopy : Identifies NH stretches (~3200–3400 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-S-C (650–750 cm⁻¹) .
- NMR : NMR resolves methoxybenzyl protons (δ 3.8–4.2 ppm) and thiadiazole methyl groups (δ 2.3–2.6 ppm). NMR confirms carbonyl carbons (δ 165–175 ppm) .
- Mass spectrometry : Fragmentation patterns (e.g., M⁺ peaks) validate molecular weight and substituent stability .
Q. What purification methods are recommended post-synthesis?
Recrystallization from ethanol/water (4:1) is effective for isolating crystalline products, while column chromatography (silica gel, ethyl acetate/hexane) resolves polar byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?
- Use deuterated solvents to eliminate exchangeable proton interference in NMR.
- Employ 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.
- Compare experimental IR with DFT-calculated vibrational spectra to confirm functional groups .
Q. What strategies optimize the synthesis yield of the thiadiazolo[3,2-a]pyrimidine core under varying substituent effects?
- Electron-withdrawing groups (EWGs) : Increase reaction temperature (e.g., 120°C in POCl₃) to accelerate cyclization.
- Bulky substituents : Use polar aprotic solvents (DMF) to enhance solubility and reduce steric hindrance .
- Monitor reaction progress via TLC and adjust catalyst loading (e.g., triethylamine for azetidinone formation) .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Systematic substitution : Replace the 4-methoxybenzyl group with halogens or EWGs to assess bioactivity changes.
- In vitro assays : Test antimicrobial activity against S. aureus or anti-inflammatory effects in murine models, using MIC (minimum inhibitory concentration) and COX-2 inhibition as metrics .
Q. What computational methods predict the compound’s reactivity or target interactions?
- Molecular docking : Screen against enzymes like COX-2 or bacterial dihydrofolate reductase using AutoDock Vina.
- Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
Q. How can competing side reactions during cyclization steps be mitigated?
- Temperature control : Maintain reflux conditions to favor kinetic over thermodynamic products.
- Protecting groups : Use 4-methoxybenzyl (PMB) to shield reactive amines during heterocycle formation, followed by deprotection with TFA .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
